molecular formula C20H26Cl2N2O5 B1674851 Levamlodipine hydrochloride CAS No. 865430-76-8

Levamlodipine hydrochloride

Número de catálogo: B1674851
Número CAS: 865430-76-8
Peso molecular: 445.3 g/mol
Clave InChI: BSBOZVBRVBLCLO-LMOVPXPDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Levamlodipine hydrochloride is a medication used to lower blood pressure and prevent chest pain.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action:
Levamlodipine functions by inhibiting L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism allows for a reduction in peripheral vascular resistance without significantly affecting cardiac muscle, making it a favorable option for hypertensive patients .

Pharmacokinetics:

  • Bioavailability: 64-90%
  • Time to Maximum Concentration (Tmax): 6-12 hours
  • Dosage Forms: Available in oral formulations, typically prescribed at doses of 2.5-5 mg for adults and 1.25-2.5 mg for children .

Hypertension Management

Levamlodipine is primarily used to treat essential hypertension, often in combination with other antihypertensive agents such as diuretics or angiotensin II receptor blockers. Studies indicate that fixed-dose combinations involving levamlodipine improve blood pressure control while minimizing side effects .

Case Study:
A systematic review assessed the effectiveness of levamlodipine besylate combined with diuretics in managing hypertension across various severities. The review concluded that this combination therapy significantly improved blood pressure outcomes compared to monotherapy .

Angina Treatment

In addition to hypertension, levamlodipine is effective in treating chronic stable angina and vasospastic angina (Prinzmetal’s angina). Its ability to enhance blood flow to the heart muscle reduces the frequency and severity of angina attacks .

Clinical Evidence:
Research has shown that patients receiving levamlodipine experience fewer hospitalizations due to cardiovascular events compared to those treated with other antihypertensives. This is attributed to its long-acting nature and sustained blood pressure control .

Comparative Efficacy

The following table summarizes the comparative efficacy of levamlodipine against other antihypertensive agents:

DrugEfficacy (Blood Pressure Reduction)Side Effects
LevamlodipineModerate to HighLower incidence of edema
AmlodipineModerateHigher incidence of edema
LercanidipineModerateSimilar side effects
RamiprilModerateCough, renal impairment

This comparison highlights levamlodipine's favorable side effect profile, particularly regarding peripheral edema, which is a common issue with other calcium channel blockers .

Safety Profile

Levamlodipine has been associated with a lower incidence of adverse effects compared to its racemic counterpart, amlodipine. Clinical trials indicate that patients tolerate levamlodipine better, particularly concerning peripheral edema and cardiovascular events .

Propiedades

Número CAS

865430-76-8

Fórmula molecular

C20H26Cl2N2O5

Peso molecular

445.3 g/mol

Nombre IUPAC

3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C20H25ClN2O5.ClH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H/t17-;/m0./s1

Clave InChI

BSBOZVBRVBLCLO-LMOVPXPDSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Cl

SMILES isomérico

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Cl

SMILES canónico

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Amlodipine hydrochloride, (S)-;  Levamlodipine hydrochloride

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levamlodipine hydrochloride
Reactant of Route 2
Levamlodipine hydrochloride
Reactant of Route 3
Reactant of Route 3
Levamlodipine hydrochloride
Reactant of Route 4
Levamlodipine hydrochloride
Reactant of Route 5
Reactant of Route 5
Levamlodipine hydrochloride
Reactant of Route 6
Levamlodipine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.